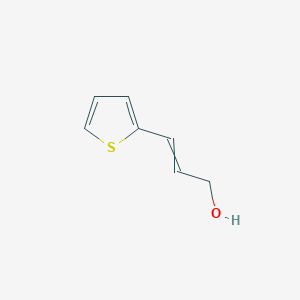

3-Thiophen-2-ylprop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8OS |

|---|---|

Molecular Weight |

140.20 g/mol |

IUPAC Name |

3-thiophen-2-ylprop-2-en-1-ol |

InChI |

InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2 |

InChI Key |

ZXMZAFMNGMMUFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=CCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiophen 2 Ylprop 2 En 1 Ol and Its Derivatives

Direct Synthesis Approaches to 3-Thiophen-2-ylprop-2-en-1-ol

Direct synthetic routes to this compound offer efficient pathways to the target molecule. These methods often involve the formation of the carbon-carbon double bond and the alcohol functionality in a concerted or sequential manner.

Reduction of Corresponding Prop-2-en-1-ones

A common and straightforward method for synthesizing this compound is the reduction of the corresponding α,β-unsaturated ketone, 3-thiophen-2-ylprop-2-en-1-one. This transformation can be achieved using various reducing agents. For instance, the reduction of chalcones, which are 1,3-diaryl-2-prop-2-en-1-ones, can yield the corresponding alcohols. smolecule.com Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The choice of reducing agent can influence the selectivity and yield of the reaction.

For example, the synthesis of (E)-1-(2-Chloropyrazin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-ol was achieved from its corresponding prop-2-en-1-one. semanticscholar.org This highlights the utility of this method for preparing substituted derivatives.

Wittig Reactions and Horner-Wadsworth-Emmons Olefinations

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) olefination, are powerful tools for forming carbon-carbon double bonds with good stereocontrol. masterorganicchemistry.comwikipedia.org These reactions involve the reaction of an aldehyde, in this case, thiophene-2-carbaldehyde (B41791), with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.

The Wittig reaction, discovered by Georg Wittig, typically utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. masterorganicchemistry.com The HWE reaction, on the other hand, employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.orgthieme-connect.com This often leads to higher yields and easier purification of the desired alkene, which is predominantly the (E)-isomer. wikipedia.orgnrochemistry.com The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.com

A specific example involves the synthesis of ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate from thiophene-2-carbaldehyde using the HWE reaction. rsc.org Although this produces an ester, subsequent reduction would yield the desired allylic alcohol. The Kocienski-Julia olefination offers a one-step alternative to the traditional two-step process of olefination followed by reduction, directly converting aldehydes into allylic alcohols with high (E)-selectivity. organic-chemistry.org

Organometallic Cross-Coupling Strategies

Organometallic cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling, for example, is a versatile method for coupling organoboron compounds with organic halides or triflates, catalyzed by a palladium complex. thieme-connect.com This reaction can be adapted to synthesize allylic alcohols.

One strategy involves the coupling of a vinyl boronic acid or ester with an appropriate electrophile. Another approach is the rhodium-catalyzed cross-coupling reaction of cinnamyl alcohols with aryl- and vinylboronic acids. thieme-connect.com While not a direct synthesis of the title compound from non-allylic precursors, these methods are crucial for creating derivatives. For instance, copper(I)-catalyzed cross-coupling of vinylic halides with alcohols can produce vinylic ethers, which are structurally related to allylic alcohols. acs.orgnih.gov

Stereoselective Synthesis: Enantioselective and Diastereoselective Routes

The synthesis of chiral allylic alcohols is of great interest as these motifs are common in natural products. nih.govuni-hannover.de Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to specific enantiomers or diastereomers.

One approach to stereoselective synthesis is substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the reaction. nih.govresearchgate.net For instance, the Hoppe-Matteson-Aggarwal rearrangement of chiral acetonide-protected polyketide fragments can produce allylic alcohols with high diastereoselectivity. nih.govresearchgate.net

One-pot stereoselective synthesis of perfluoroalkylated (E)-allylic alcohols has been achieved through the reaction of an aldehyde with an α-bromoalkyl perfluoroalkyl ketone, triphenylphosphine, and titanium(IV) isopropoxide, yielding exclusively the E-isomer. rsc.org

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound and its derivatives often relies on the availability of key precursors, such as thiophene-2-carbaldehyde, and the application of functional group interconversions.

Preparation of Thiophene-2-carbaldehyde and Related Aldehydes

Thiophene-2-carbaldehyde is a crucial starting material for many of the synthetic routes discussed above. orientjchem.orgresearchgate.net It can be prepared from thiophene (B33073) through methods like the Vilsmeier-Haack reaction or by the chloromethylation of thiophene followed by oxidation. wikipedia.org The Vilsmeier-Haack reaction of bicyclo[3.2.1]octadiene thiophene derivatives with dimethylformamide also yields the corresponding carbaldehydes. researchgate.net

Furthermore, substituted thiophene-2-carbaldehydes can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-arylthiophene-2-carbaldehydes have been prepared by coupling a bromo-thiophene-2-carbaldehyde precursor with various arylboronic acids or esters. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| Thiophene | DMF, POCl₃ (Vilsmeier-Haack) | Thiophene-2-carbaldehyde | wikipedia.org |

| Thiophene | Paraformaldehyde, HCl, then hexamine (Sommelet) | Thiophene-2-carbaldehyde | wikipedia.org |

| 5-Bromo-thiophene-2-methanol | MnO₂ | 5-Bromothiophene-2-carbaldehyde | |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acid, Pd catalyst | 4-Arylthiophene-2-carbaldehyde | nih.gov |

Condensation Reactions for α,β-Unsaturated Systems

The synthesis of α,β-unsaturated systems, which form the core structure of this compound, heavily relies on condensation reactions. These reactions involve the joining of two molecules to form a larger one, typically with the elimination of a small molecule like water or an alcohol. wikipedia.org This strategy is fundamental for creating the crucial carbon-carbon double bond conjugated with a functional group.

A prevalent method for synthesizing the α,β-unsaturated backbone found in thiophene-based compounds is the Claisen-Schmidt condensation. This reaction is a type of base-catalyzed aldol (B89426) condensation between an aldehyde or ketone and a carbonyl compound that lacks an α-hydrogen, preventing self-condensation. wikipedia.org In the context of thiophene derivatives, this typically involves reacting an acetylthiophene with an aldehyde or thiophene-2-carbaldehyde with a ketone. mdpi.comresearchgate.net

While direct synthesis of this compound via this method is less commonly documented, the synthesis of its precursor, an α,β-unsaturated ketone (a chalcone), is widely reported. For instance, 1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is synthesized through the condensation of 3-acetylindole (B1664109) and thiophene-2-carbaldehyde in a 40% sodium hydroxide (B78521) solution. mdpi.com Similarly, the derivative 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one is formed by reacting 1-(thiophen-2-yl)ethan-1-one with 2-bromo-5-fluorobenzaldehyde. researchgate.net The resulting α,β-unsaturated ketone can then undergo a selective reduction of the carbonyl group to yield the desired allylic alcohol, such as this compound.

The table below summarizes reaction conditions for the synthesis of various thiophene-containing α,β-unsaturated ketones, which serve as key intermediates.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield | Precursor Formed | Ref |

| 3-Acetylindole | Thiophene-2-carbaldehyde | 40% NaOH | - | - | 1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | mdpi.com |

| 1-(Thiophen-2-yl)ethan-1-one | 2-Bromo-5-fluorobenzaldehyde | - | - | Quantitative | 3-(2-Bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | researchgate.net |

| 2-Acetylthiophene (B1664040) | 4-Methylbenzaldehyde | NaOH | Ethanol | 70-85% | (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |

| 2-Acetylthiophene | Pyrrole-2-carboxaldehyde | NaOH | H₂O | 85% | 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | researchgate.net |

Green Chemistry Approaches in Synthetic Protocols

In recent years, synthetic organic chemistry has increasingly adopted green chemistry principles to minimize environmental impact. These approaches focus on improving energy efficiency, utilizing safer solvents, and reducing waste. The synthesis of this compound and its related chalcone (B49325) derivatives has been a subject of such environmentally benign modifications.

One significant green approach involves replacing traditional volatile and often toxic organic solvents with more sustainable alternatives. A notable example is the use of glycerin as a solvent for the synthesis of thiophene-containing chalcones. scielo.br Glycerin is biodegradable, non-toxic, and has a high boiling point, allowing for safe reaction conditions at elevated temperatures. The synthesis of (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, a structural analog, has been successfully demonstrated in glycerin, providing good yields and showcasing a greener alternative to conventional solvents. scielo.br

Another key area of green chemistry is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool in this domain. researchgate.net For the synthesis of chalcones, microwave irradiation can dramatically reduce reaction times from several hours under conventional heating to just a few minutes. researchgate.net This not only conserves energy but also can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. The Claisen-Schmidt condensation, central to the formation of these α,β-unsaturated systems, is particularly amenable to microwave-assisted conditions. researchgate.net

The following table compares conventional and green synthetic methods for preparing thiophene-based chalcones.

| Parameter | Conventional Method | Green Method (Glycerin) | Green Method (Microwave) | Ref |

| Solvent | Ethanol / Methanol | Glycerin | Ethanol | , scielo.br, researchgate.net |

| Energy Source | Conventional Heating (Reflux) | Conventional Heating | Microwave Irradiation | , scielo.br, researchgate.net |

| Reaction Time | 12-48 hours | Not specified | 1-4 minutes | researchgate.net |

| Catalyst | NaOH / KOH | Not specified | Not specified | researchgate.net |

| Key Advantage | Established procedure | Biodegradable, non-toxic solvent | Drastic reduction in reaction time | scielo.br, researchgate.net |

Chemical Reactivity and Mechanistic Transformations of 3 Thiophen 2 Ylprop 2 En 1 Ol

Allylic Functionalization Reactions

The allylic position of 3-Thiophen-2-ylprop-2-en-1-ol is a prime site for functionalization, enabling the introduction of various substituents. Transition metal catalysis, in particular, has emerged as a powerful tool for activating the allylic C-H bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Allylic C-H Oxidation

Palladium(II)-catalyzed allylic C-H oxidation represents a potent strategy for the functionalization of olefins. This method avoids the need for pre-functionalized substrates and allows for the direct introduction of oxygen-containing functionalities. In the context of this compound, a palladium(II) catalyst, in the presence of an oxidant, can facilitate the formation of a π-allylpalladium intermediate. This intermediate can then undergo nucleophilic attack to yield a variety of products. For instance, in the presence of acetate sources, the corresponding allylic acetate can be formed.

The general mechanism for palladium-catalyzed allylic C-H acetoxylation involves the coordination of the palladium(II) catalyst to the olefin, followed by the cleavage of an allylic C-H bond to form a π-allylpalladium complex. Subsequent nucleophilic attack by an acetate ion and reductive elimination furnishes the allylic acetate product and a palladium(0) species. The catalytic cycle is completed by the re-oxidation of palladium(0) to palladium(II) by a stoichiometric oxidant. The choice of ligands, oxidants, and solvents can significantly influence the efficiency and selectivity of this transformation.

| Catalyst Precursor | Ligand | Oxidant | Solvent | Typical Product |

| Pd(OAc)₂ | Sulfoxide-Oxazoline (sox) | Benzoquinone | Acetonitrile | Allylic Acetate |

| Pd(TFA)₂ | Acetic Anhydride | Oxone | Acetonitrile/Water | Allylic Acetate/Enal |

This table presents typical conditions for palladium-catalyzed allylic C-H oxidation based on analogous systems.

Cooperative Catalysis in Allylic Amination Processes

Allylic amination is a fundamental transformation for the synthesis of nitrogen-containing compounds. Direct allylic amination of allylic alcohols like this compound can be achieved through cooperative catalysis, where the catalyst system activates both the allylic alcohol and the amine nucleophile. Palladium-catalyzed allylic amination can proceed directly with allylic alcohols, where a hydrogen-bonding solvent can promote the reaction. rsc.org

Iron-catalyzed amidation of allylic alcohols via a "borrowing hydrogen" mechanism is another elegant approach. chemistryviews.org In this process, the allylic alcohol is first oxidized to the corresponding aldehyde, which then reacts with the amine to form an imine. The metal-hydride species, generated in the initial oxidation step, then reduces the imine to afford the allylic amine. This method is highly atom-economical as it generates water as the only byproduct. chemistryviews.org The use of a chiral tert-butanesulfinamide as the nitrogen source can lead to the formation of chiral allylic amines with high selectivity. chemistryviews.org

| Catalyst System | Amine Source | Solvent | Key Features |

| Pd(dba)₂ / Ligand | Primary/Secondary Amines | Hydrogen-bonding solvent (e.g., HFIP) | Direct amination without pre-activation of the alcohol. rsc.org |

| (Cyclopentadienone)iron(0) complex | tert-Butanesulfinamide | Cyclohexane | Borrowing hydrogen mechanism, high atom economy. chemistryviews.org |

This table illustrates catalyst systems for allylic amination of allylic alcohols based on analogous reactions.

Hydrogenation and Reduction Transformations

The carbon-carbon double bond in this compound is susceptible to hydrogenation, leading to the formation of the corresponding saturated alcohol, 3-thiophen-2-ylpropan-1-ol. Various catalytic systems can be employed for this transformation. An operationally simple and efficient method involves an iron-catalyzed transfer hydrogenation. acs.org This protocol utilizes a bench-stable (cyclopentadienone)iron(0) carbonyl complex as a precatalyst, with isopropanol serving as the hydrogen donor in the presence of a base like potassium carbonate. acs.org This method has been shown to be effective for a diverse range of allylic alcohols, including those bearing heteroaromatic substituents like thiophene (B33073). acs.org

The proposed mechanism for this iron-catalyzed transfer hydrogenation involves the initial dehydrogenation of the allylic alcohol to the corresponding enal, and isopropanol to acetone, by the iron complex. acs.org The resulting iron-hydride species then hydrogenates the enal to the saturated aldehyde, which is further reduced to the final saturated alcohol. acs.org

| Catalyst | Hydrogen Source | Base | Solvent | Product |

| (Cyclopentadienone)iron(0) carbonyl complex | Isopropanol | K₂CO₃ | Toluene | 3-Thiophen-2-ylpropan-1-ol |

This table outlines a representative system for the transfer hydrogenation of allylic alcohols based on analogous substrates.

Oxidation Reactions of the Allylic Alcohol Moiety

The primary alcohol group in this compound can be selectively oxidized to afford the corresponding aldehyde or carboxylic acid, providing access to valuable synthetic intermediates. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and to avoid undesired side reactions, such as oxidation of the thiophene ring or the double bond.

Formation of Corresponding Propenals and Propenones

The oxidation of this compound to 3-thiophen-2-ylprop-2-enal can be achieved using a variety of oxidizing agents. Milder, selective oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid or degradation of the thiophene ring. Reagents such as manganese dioxide (MnO₂) are well-known for the selective oxidation of allylic and benzylic alcohols. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are also effective for this transformation.

More recently, catalytic methods employing transition metals and a terminal oxidant have gained prominence due to their milder reaction conditions and improved sustainability. For instance, a copper-catalyzed oxidation using molecular oxygen as the terminal oxidant can be employed for the synthesis of α,β-unsaturated aldehydes from allylic alcohols. rsc.org

| Reagent/Catalyst System | Oxidant | Solvent | Product |

| Manganese Dioxide (MnO₂) | - | Dichloromethane | 3-Thiophen-2-ylprop-2-enal |

| Pyridinium Chlorochromate (PCC) | - | Dichloromethane | 3-Thiophen-2-ylprop-2-enal |

| Cu(I)/TEMPO | O₂ | Acetonitrile | 3-Thiophen-2-ylprop-2-enal |

This table provides examples of reagents and catalytic systems for the oxidation of allylic alcohols to enals.

Regioselective Oxidation Studies

The presence of multiple reactive sites in this compound—the allylic alcohol, the double bond, and the thiophene ring—makes regioselective oxidation a key consideration. While the primary alcohol is generally the most susceptible to oxidation under controlled conditions, other sites can also react depending on the oxidant used.

For instance, certain oxidizing agents might lead to epoxidation of the double bond or oxidation of the sulfur atom in the thiophene ring. Regioselective allylic oxidation at the C-H bond adjacent to the double bond, while preserving the alcohol functionality, can be achieved using specific catalytic systems. For example, selenium dioxide (SeO₂) is a classic reagent for the allylic oxidation of alkenes to allylic alcohols. In the case of this compound, such a reaction would lead to a diol. The regioselectivity of such an oxidation would be influenced by the electronic and steric properties of the thiophene ring.

Furthermore, tandem oxidation/halogenation reactions of aryl allylic alcohols have been reported under Moffatt-Swern conditions. organic-chemistry.org The outcome of these reactions is dependent on the electronic nature of the aromatic substituent, with electron-poor systems favoring the formation of halogenated unsaturated ketones. organic-chemistry.org Given the electron-rich nature of the thiophene ring, the formation of an allylic halide might be a competing pathway in such a reaction.

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions offer a powerful method for constructing ring systems, and the conjugated system within this compound presents potential for such transformations. The thiophene ring itself can participate as a diene in [4+2] cycloadditions, though its aromatic character makes it less reactive than non-aromatic dienes like furan (B31954). mdpi.com The reactivity of thiophene in Diels-Alder reactions is generally low, often requiring high temperatures, high pressure, or the presence of highly reactive dienophiles. researchtrends.net The loss of aromaticity during the reaction creates a significant energy barrier. mdpi.com However, the reactivity can be enhanced by modifying the thiophene ring, for instance, through oxidation to thiophene S-oxides, which have been successfully used as dienes in Diels-Alder reactions. researchtrends.net

| Reactant | Resulting Heterocyclic System |

|---|---|

| o-Aminothiophenol | Benzothiazole |

| o-Aminophenol | Benzoxazole (via intermediate) |

| o-Phenylene diamine | Quinazoline |

| Hydrazine Hydrate | Thiadiazole |

| 2-Cyanoacetohydrazide | Thiourea derivative |

Electrophilic and Nucleophilic Additions across the Alkene

The carbon-carbon double bond in this compound is susceptible to addition reactions, with the regiochemical and stereochemical outcomes influenced by the electronic properties of the conjugated thiophene ring.

Electrophilic Addition: In electrophilic addition reactions, the π electrons of the alkene attack an electrophile. libretexts.org For example, in the addition of a hydrogen halide like HBr, the initial step is the protonation of the double bond to form a carbocation intermediate. libretexts.org The stability of this carbocation determines the regioselectivity of the reaction, in accordance with Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org The thiophene ring, being an electron-rich aromatic system, can stabilize an adjacent positive charge through resonance. This would favor the formation of a carbocation at the carbon atom adjacent to the thiophene ring, leading to a specific constitutional isomer as the major product.

Nucleophilic Addition: The alkene in this compound is electron-rich and thus not activated for direct attack by nucleophiles. However, its oxidized counterpart, 3-(thiophen-2-yl)prop-2-enal (the corresponding α,β-unsaturated aldehyde), is highly susceptible to nucleophilic conjugate addition (also known as Michael or 1,4-addition). libretexts.org In this type of reaction, the nucleophile attacks the β-carbon of the alkene, which is rendered electrophilic by conjugation with the carbonyl group. libretexts.orglibretexts.org This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming process. A wide array of weak bases function as effective nucleophiles in conjugate additions. libretexts.orglibretexts.org

| Nucleophile Class | Specific Example | Reaction Type |

|---|---|---|

| Amines | Primary and Secondary Amines | 1,4-Addition |

| Thiols | Thiophenol | 1,4-Addition |

| Alcohols | Methanol | 1,4-Addition |

| Cyanides | HCN | 1,4-Addition |

| Enolates | Diethyl malonate | Michael Addition |

| Organocuprates | Gilman Reagents (R₂CuLi) | 1,4-Addition |

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This often involves a combination of kinetic studies and computational analysis of reaction intermediates and transition states.

While specific kinetic studies on this compound are not widely documented, the methodologies for elucidating reaction pathways can be understood from research on structurally similar compounds, such as thiophene-containing chalcones. nih.govnih.gov Kinetic analysis typically involves monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentration) to determine the reaction rate law.

For instance, in studies of chalcone (B49325) reactivity, spectrophotometric methods are often employed. nih.gov The degradation or formation of a chromophoric species can be measured by absorbance changes at a specific wavelength. nih.gov Such experiments can reveal the order of the reaction with respect to each reactant and provide insights into the rate-determining step. Kinetic studies on related systems have shown that chemical transformations can lead to the formation of derivatives with different redox activities over time, highlighting the complexity of the reaction pathways. nih.gov These approaches allow researchers to build a comprehensive picture of the reaction mechanism, including the identification of transient intermediates and the factors that control reaction efficiency and selectivity.

For example, DFT calculations have been used to investigate the feasibility and mechanism of cycloaddition reactions involving the thiophene ring. researchgate.net Such calculations can determine the activation energies for different reaction pathways, explaining why certain conditions (e.g., thermal vs. photochemical) are required and predicting the regiochemical and stereochemical outcomes. In the context of catalytic cycles, computational analysis can identify the lowest-energy transition state, which determines the product's stereochemistry. acs.org These models can quantify the contributions of various forces, such as steric repulsion and stabilizing non-covalent interactions (e.g., C-H···O interactions), in discriminating between competing transition states. acs.org This level of mechanistic detail is instrumental in optimizing existing catalytic systems and designing new, more efficient catalysts.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for detailing the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment and connectivity of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

For the (E)-isomer of 3-Thiophen-2-ylprop-2-en-1-ol, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals. The protons of the thiophene (B33073) ring appear as multiplets in the aromatic region, typically between δ 6.9 and 7.2 ppm. Specifically, the proton at position 5 of the thiophene ring (H-5) is expected to resonate around δ 7.18-7.13 (m, 1H), while the protons at positions 3 and 4 (H-3 and H-4) would appear around δ 6.96 (d, J = 3.3 Hz, 2H) rsc.org.

The olefinic protons of the prop-2-en-1-ol chain show a trans-coupling, evidenced by a large coupling constant (J). The proton attached to the carbon adjacent to the thiophene ring (C-3) typically appears as a doublet at approximately δ 6.73 (J = 15.8 Hz, 1H). The adjacent olefinic proton (at C-2) resonates as a doublet of triplets at around δ 6.19 (J = 15.8, 5.8 Hz, 1H) rsc.org. The large J value of 15.8 Hz confirms the (E)-configuration of the double bond.

The methylene (B1212753) protons of the alcohol group (-CH₂OH) are observed as a doublet at approximately δ 4.26 (J = 5.8 Hz, 2H), indicating coupling to the adjacent olefinic proton rsc.org. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants for (E)-3-Thiophen-2-ylprop-2-en-1-ol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | 7.18-7.13 | m | - |

| Thiophene H-3, H-4 | 6.96 | d | 3.3 |

| Olefinic H-3 | 6.73 | d | 15.8 |

| Olefinic H-2 | 6.19 | dt | 15.8, 5.8 |

| Methylene (-CH₂OH) | 4.26 | d | 5.8 |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are indicative of the type of carbon atom (alkane, alkene, aromatic, etc.) and its electronic environment.

For this compound, the carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-145 ppm). The carbon atom attached to the sulfur (C-2) and the carbon at position 5 (C-5) would appear in this range, with the carbon adjacent to the propenol chain (C-2) being influenced by the substituent. The other two thiophene carbons (C-3 and C-4) would also have distinct signals in this region.

The olefinic carbons of the propenol chain will have characteristic shifts in the alkene region (δ 120-140 ppm). The carbon atom of the methylene group (-CH₂OH) is expected to appear further upfield, typically in the range of δ 60-65 ppm, due to the deshielding effect of the attached oxygen atom.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the coupled olefinic protons, between the methylene protons and the adjacent olefinic proton, and among the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign the carbon signals for each protonated carbon by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, it would show correlations from the olefinic protons to the carbons of the thiophene ring, confirming the connectivity between the two structural motifs.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations, such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Sharp peaks around 3100-3000 cm⁻¹ due to C-H stretching vibrations of the aromatic thiophene ring and the vinylic C-H bonds.

A C=C stretching vibration for the alkene double bond, typically around 1650-1600 cm⁻¹.

C-O stretching vibration for the alcohol group in the range of 1050-1150 cm⁻¹.

Characteristic C-S stretching and ring vibrations for the thiophene moiety.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds, which often give strong Raman signals.

Interactive Data Table: Expected IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600-3200 (broad) |

| C-H Stretch (Aromatic/Vinylic) | 3100-3000 |

| C=C Stretch (Alkene) | 1650-1600 |

| C-O Stretch (Alcohol) | 1150-1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₇H₈OS, giving it a molecular weight of 140.20 g/mol chemscene.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 140. Common fragmentation pathways would likely involve:

Loss of a hydrogen atom to give a fragment at m/z 139.

Loss of the hydroxyl radical (•OH) to yield a fragment at m/z 123.

Loss of the hydroxymethyl radical (•CH₂OH) resulting in a fragment at m/z 109.

Cleavage of the propenol chain, potentially leading to the formation of the stable thienyl cation or related fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

The conjugated system in this compound, which extends from the thiophene ring through the double bond, is expected to give rise to strong UV absorption. The principal electronic transition would be a π → π* transition. The presence of the sulfur heteroatom with its lone pairs of electrons may also allow for n → π* transitions. Thiophene-based donor-acceptor systems and conjugated thiophene oligomers typically show absorption maxima (λmax) in the UV region, often between 300 and 420 nm, depending on the extent of conjugation and the nature of the substituents.

Computational and Theoretical Investigations of 3 Thiophen 2 Ylprop 2 En 1 Ol and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 3-Thiophen-2-ylprop-2-en-1-ol to predict their properties with high accuracy.

Geometric Optimization and Conformation Analysis

Geometric optimization is a fundamental DFT calculation that determines the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis of this compound reveals the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The key rotatable bonds in this molecule are between the thiophene (B33073) ring and the propenol side chain, as well as the C-O bond of the alcohol group. DFT calculations can identify the most stable conformers and the energy barriers between them. For similar conjugated systems, planar or near-planar conformations are often favored due to the stabilization gained from extended π-electron delocalization. Studies on analogous compounds, such as cinnamaldehyde (B126680) and cinnamic acid, have shown that the s-trans conformer is generally more stable than the s-cis conformer.

Illustrative Data Table: Optimized Geometric Parameters for a Stable Conformer of a Thiophene Derivative (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=C (propenol) | 1.34 | ||

| C-C (thiophene-propenol) | 1.45 | ||

| C-O (alcohol) | 1.43 | ||

| C-C-C (propenol) | 125.0 | ||

| C-C-O (propenol) | 123.0 | ||

| Thiophene-C-C-C | 180.0 (trans) |

Note: This table contains illustrative data based on typical values for similar compounds, as specific experimental or computational data for this compound was not found in the literature search.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. In conjugated systems like this compound, the HOMO is typically delocalized over the π-system, while the LUMO is also a π-antibonding orbital. The presence of the electron-rich thiophene ring is expected to raise the HOMO energy level.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, making them susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Illustrative Data Table: Frontier Molecular Orbital Energies of a Thiophene Derivative (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table contains illustrative data based on typical values for similar compounds, as specific experimental or computational data for this compound was not found in the literature search.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C=C stretching of the alkene and thiophene ring, and C-S stretching of the thiophene ring.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods can be used to model the reactivity and selectivity of this compound in various chemical reactions. By calculating the energies of reactants, transition states, and products, the reaction mechanism and activation energies can be determined. This allows for the prediction of the most likely reaction pathways and the regioselectivity or stereoselectivity of a reaction. For instance, the reactivity of the double bond towards electrophilic addition or the oxidation of the alcohol group can be investigated. Chalcones and their derivatives, which are structurally related to this compound, are known to undergo Michael-type addition reactions, and their reactivity is influenced by the electronic nature of the substituents on the aromatic rings nih.gov.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Analysis of Binding Affinity and Interaction Modes with Protein Targets

Molecular docking simulations of this compound with various protein targets can provide insights into its potential biological activity. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable complex.

The interaction modes reveal the specific intermolecular forces involved in the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor. The thiophene ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's binding site. Thiophene-based compounds have been investigated as inhibitors for various enzymes, including kinases and cyclooxygenases nih.govmdpi.com. Docking studies of thiophene derivatives have shown that the sulfur atom can participate in hydrogen bonding, which can enhance binding affinity nih.gov.

Illustrative Data Table: Molecular Docking Results of a Thiophene-Based Inhibitor with a Protein Kinase (Illustrative Data)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu173, Asp184 | Hydrogen bond with Asp184, Hydrophobic interactions with Val56 and Leu173 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530, π-π stacking with Tyr355 |

Note: This table contains illustrative data based on typical values for similar compounds, as specific experimental or computational data for this compound was not found in the literature search.

Prediction of Inhibitory Mechanisms

Computational methods, particularly molecular docking, are instrumental in predicting the inhibitory mechanisms of bioactive compounds by simulating their interaction with biological targets at a molecular level. For derivatives closely related to this compound, such as thiophene-based chalcones, molecular docking studies have elucidated potential binding modes and inhibitory activities against various enzymes.

A notable study focused on (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives, which are structural analogues of this compound, as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. researchgate.net Using AutoDock 4.2 software, researchers docked these thiophene derivatives into the binding pocket of AChE to explore their binding affinities. researchgate.net The results indicated that these compounds could establish significant interactions within the enzyme's active site, comparable to the standard inhibitor, rivastigmine. researchgate.net The thiophene ring, along with the aryl substituents, plays a crucial role in forming hydrophobic and van der Waals interactions with key amino acid residues, thereby predicting a competitive or mixed-type inhibition mechanism. researchgate.net

Similarly, molecular docking simulations of other thiophene-based heterocyclic compounds have revealed potent inhibitory activities against enzymes like butyrylcholinesterase (BChE) and glutathione (B108866) S-transferase (GST). researchgate.net These studies consistently highlight that the thiophene scaffold can fit into the active sites of various enzymes, forming key interactions that underpin their inhibitory potential. researchgate.netmdpi.com For instance, docking of thieno[2,3-b]thiophene (B1266192) derivatives showed that their large aromatic systems engage in significant hydrophobic and van der Waals interactions with crucial residues of microbial enzymes like dihydrofolate reductase. mdpi.com The specific interactions often involve the sulfur atom of the thiophene ring, which can participate in additional hydrogen bonding or other non-covalent interactions, enhancing the binding affinity. nih.gov

Table 1: Predicted Binding Affinities of Thiophene Analogues Against Various Enzyme Targets

| Compound Type | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|---|

| (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one | Acetylcholinesterase (AChE) | -9.3 to -10.5 | Trp84, Tyr130, Tyr334, Phe330 | researchgate.net |

| Thiophene-pyrazole-carboxamide derivative | Butyrylcholinesterase (BChE) | -9.4 | Trp82, Tyr332, His438 | researchgate.net |

| Thiophene-pyrazole-carboxamide derivative | Glutathione S-transferase (GST) | -9.7 | Tyr7, Gln65, Ser66 | researchgate.net |

| Thieno[2,3-b]thiophene derivative | Dihydrofolate Reductase (DHFR) | -7.5 to -8.9 | Ile9, Glu32, Phe36, Tyr118 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov This method is pivotal in drug discovery for predicting the activity of novel compounds and optimizing lead structures. For thiophene derivatives, QSAR models have been successfully developed to understand the chemical features that govern their therapeutic effects.

QSAR studies on thiophene derivatives have demonstrated that their biological activity can be effectively predicted by a combination of molecular descriptors. These descriptors can quantify various aspects of the molecule, such as its electronic properties (e.g., Hammett constant), connectivity, and shape. A study on thiophene derivatives acting as anti-HCV agents found significant correlations between their inhibitory potencies and certain physicochemical parameters. The resulting QSAR models revealed that molecular connectivity and specific indicator variables could control the activity, enabling the prediction of new, more potent compounds.

The general form of a QSAR model is an equation that links structure-derived predictors to the biological response:

Activity = f(Molecular Descriptors) + error

The development of a robust QSAR model involves several key steps:

Data Set Preparation : A series of thiophene analogues with experimentally determined biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that best correlates the descriptors with the observed activity.

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability.

The insights from QSAR models guide medicinal chemists in modifying the thiophene scaffold—for example, by adding specific substituents or altering the core structure—to enhance desired biological activities and improve pharmacokinetic profiles. nih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Thiophene Derivatives

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

|---|---|---|

| Electronic | Hammett Constant (σ) | Describes the electron-donating or electron-withdrawing nature of substituents, affecting ligand-receptor interactions. |

| Topological | Molecular Connectivity Index (χ) | Relates to molecular size, shape, and degree of branching, which influences how the molecule fits into a binding site. |

| Steric | Molar Refractivity (MR) | Represents the volume occupied by a molecule or substituent, impacting steric hindrance at the receptor. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound, which affects membrane permeability and hydrophobic interactions with the target. |

Crystal Structure Analysis and Supramolecular Interactions

Crystal structure analysis provides definitive information about the three-dimensional arrangement of molecules in the solid state. This technique is crucial for understanding molecular conformation, planarity, and the intricate network of non-covalent interactions, known as supramolecular interactions, that dictate crystal packing. While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related thiophene derivatives provides significant insight into its likely solid-state behavior.

Studies on various thiophene-containing compounds reveal common supramolecular motifs. The planarity of the thiophene ring, combined with other functional groups, facilitates the formation of well-ordered crystal lattices stabilized by a variety of intermolecular forces. scispace.comnih.gov

Key supramolecular interactions observed in thiophene derivatives include:

Hydrogen Bonding : In structures containing hydrogen bond donors (like -OH or -NH) and acceptors (like C=O or the sulfur atom), hydrogen bonds are often the primary organizing force. For example, in some thiophene carboxamides, N-H···O interactions link molecules into chains or dimers. scispace.comresearchgate.net The hydroxyl group in this compound would be expected to form strong O-H···O or O-H···S hydrogen bonds.

π-π Stacking : The aromatic nature of the thiophene ring allows for π-π stacking interactions, where parallel rings are arranged in a head-to-tail fashion. scispace.com These interactions are vital for the stabilization of the crystal structure in many aromatic compounds.

Halogen Bonding and Other Interactions : In substituted thiophenes, other interactions like C-H···S, C-H···O, and even weak π–π interactions contribute to the formation of complex 3D networks. nih.govresearchgate.net

Table 3: Common Supramolecular Interactions in Thiophene Derivative Crystals

| Interaction Type | Description | Typical Distance (Å) | Resulting Motif |

|---|---|---|---|

| O–H···O | Classical hydrogen bond between hydroxyl groups. | 2.7 - 2.9 | Chains, Dimers |

| N–H···O | Hydrogen bond in amides or amines. | 2.8 - 3.1 | Chains, Dimers, Sheets |

| π–π Stacking | Interaction between parallel aromatic thiophene rings. | 3.5 - 3.8 (Centroid-Centroid) | 1D Tapes, Stacks |

| C–H···π | A C-H bond interacting with the face of a thiophene ring. | ~2.9 (H to Centroid) | 3D Networks |

| C–H···S | A C-H bond interacting with the sulfur atom of the thiophene ring. | 2.8 - 3.0 | Dimers, Chains |

Biological Activity and Mechanistic Insights of 3 Thiophen 2 Ylprop 2 En 1 Ol Derivatives in Vitro Studies

Antimicrobial Activity Studies

The antimicrobial potential of 3-thiophen-2-ylprop-2-en-1-ol derivatives has been explored against a range of pathogenic bacteria and fungi. These studies highlight the structural features that contribute to their efficacy and provide insights into their mechanisms of action.

Thiophene-containing chalcone (B49325) derivatives have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. While data specific to this compound is part of a broader chemical class, studies on related thiophene (B33073) derivatives provide valuable insights into their potential efficacy. For instance, various thiophene-based compounds have shown activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to >64 mg/L. nih.gov Specifically, certain thiophene derivatives exhibited MIC50 values between 8 and 32 mg/L against these resistant strains. nih.gov

The primary mechanism of antibacterial action for chalcones, including those with a thiophene moiety, is believed to be the disruption of the bacterial cell membrane. acs.org This disruption can lead to the leakage of intracellular components and ultimately, cell death. Furthermore, time-kill curve assays have demonstrated that some thiophene derivatives exert bactericidal effects against colistin-resistant A. baumannii and E. coli. nih.gov The flexible structure of chalcones allows them to bind to various biological receptors, contributing to their broad-spectrum antibacterial activities. acs.org

Table 1: In Vitro Antibacterial Activity of Selected Thiophene Derivatives

| Bacterial Strain | Compound Type | MIC Range (mg/L) | Reference |

| Acinetobacter baumannii (Colistin-Resistant) | Thiophene Derivatives | 16 - 32 (MIC50) | nih.gov |

| Escherichia coli (Colistin-Resistant) | Thiophene Derivatives | 8 - 32 (MIC50) | nih.gov |

| Xanthomonas axonopodis pv. citri | Chalcone with Thiophene Sulfonate | 11.4 (EC50 in µg/mL) | acs.org |

Derivatives of this compound have shown significant promise as antifungal agents, particularly against opportunistic yeast pathogens such as Candida species. A notable example is the chalcone derivative 1,3-di(thiophen-2-yl)prop-2-en-1-one, which has been studied for its effects on both planktonic cells and biofilms.

In vitro testing against Candida albicans and Candida tropicalis revealed that this compound exhibits potent antifungal activity. The Minimum Inhibitory Concentration (MIC) for both species was found to be 0.06 mg/mL. acs.org The Minimum Bactericidal Concentration (MBC) was 0.12 mg/mL for C. albicans and 0.50 mg/mL for C. tropicalis. acs.org

A critical aspect of their antifungal efficacy is the ability to inhibit and eradicate biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. The Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration to prevent biofilm formation, was 0.06 mg/mL for C. albicans and 0.25 mg/mL for C. tropicalis. acs.org Furthermore, the Minimum Biofilm Eradication Concentration (MBEC), the concentration required to destroy a pre-formed biofilm, was 1 mg/mL for both species. acs.org Application of the compound at its MIC value to a 48-hour-old biofilm resulted in a significant reduction in biofilm formation, with an 83% decrease for C. albicans and an 81% decrease for C. tropicalis. acs.org

Table 2: In Vitro Antifungal and Anti-Biofilm Activity of 1,3-di(thiophen-2-yl)prop-2-en-1-one

| Fungal Strain | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) | MBEC (mg/mL) | Biofilm Reduction at MIC (%) | Reference |

| Candida albicans | 0.06 | 0.12 | 0.06 | 1 | 83 | acs.org |

| Candida tropicalis | 0.06 | 0.50 | 0.25 | 1 | 81 | acs.org |

Antioxidant Potential and Radical Scavenging Assays

The antioxidant properties of this compound derivatives are often evaluated using in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests quantify the concentration of a substance required to inhibit 50% of the initial free radicals, expressed as the IC50 value. nih.gov

Studies on various thiophene-containing chalcones have demonstrated their potential as antioxidant agents. For example, a series of novel chalcones bearing a thiophene ring were synthesized and evaluated for their antioxidant capacity. Some of these compounds exhibited moderate to poor DPPH free radical scavenging activity. acs.org In another study, hydrazone derivatives of thiophene chalcones demonstrated significant antioxidant properties in both DPPH and nitric oxide scavenging assays, with some derivatives showing activity comparable to the standard antioxidant, ascorbic acid. wisdomlib.org

More specifically, certain pyrazolic chalcones containing a thiophene moiety have shown potent DPPH radical scavenging ability, with IC50 values of 15.33 µM and 14.48 µM, which are comparable to ascorbic acid (IC50 of 12.27 µM). acs.org These compounds also showed high inhibition in the ABTS assay, with values of 80.4% and 81.8%, compared to 88.5% for ascorbic acid. acs.org

Table 3: Antioxidant Activity of Selected Thiophene Chalcone Derivatives

| Assay | Compound Type | IC50 Value (µM) | % Inhibition | Reference |

| DPPH | Pyrazolic Chalcone Derivative 1 | 15.33 | - | acs.org |

| DPPH | Pyrazolic Chalcone Derivative 2 | 14.48 | - | acs.org |

| DPPH | Ascorbic Acid (Standard) | 12.27 | - | acs.org |

| ABTS | Pyrazolic Chalcone Derivative 1 | - | 80.4 | acs.org |

| ABTS | Pyrazolic Chalcone Derivative 2 | - | 81.8 | acs.org |

| ABTS | Ascorbic Acid (Standard) | - | 88.5 | acs.org |

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease processes. These studies not only reveal their therapeutic potential but also provide insights into their mechanisms of action at a molecular level.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation disorders. e3s-conferences.org A derivative of the core structure, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, has been identified as a potent tyrosinase inhibitor. e3s-conferences.org

This compound demonstrated strong competitive inhibition against mushroom tyrosinase. e3s-conferences.org It exhibited an IC50 value of 0.013 µM for the monophenolase (tyrosine hydroxylase) activity and 0.93 µM for the diphenolase (dopa oxidase) activity of the enzyme. e3s-conferences.org These values are significantly lower than those of the standard inhibitor, kojic acid (IC50 values of 22.84 µM and 24.57 µM, respectively). e3s-conferences.org Enzyme kinetics studies confirmed that this derivative acts as a competitive inhibitor, suggesting that it binds to the active site of the tyrosinase enzyme, thereby preventing the substrate from binding and inhibiting melanin production. e3s-conferences.org

Table 4: Tyrosinase Inhibitory Activity of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

| Enzyme Activity | IC50 (µM) | Standard Inhibitor (Kojic Acid) IC50 (µM) | Inhibition Type | Reference |

| Monophenolase (Tyrosine Hydroxylase) | 0.013 | 22.84 | Competitive | e3s-conferences.org |

| Diphenolase (Dopa Oxidase) | 0.93 | 24.57 | Competitive | e3s-conferences.org |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of DNA, RNA, and proteins. Consequently, it is a well-established target for antimicrobial and anticancer agents. While direct studies on this compound derivatives as DHFR inhibitors are limited, the broader class of thiophene-containing compounds has shown potential in this area. For example, novel thiophenyl-pyrazolyl-thiazole hybrids have been identified as inhibitors of Mycobacterium tuberculosis DHFR, with IC50 values ranging from 4.21 to 10.59 µM. researchgate.net Another study on pyrazole derivatives incorporating a thiophene moiety reported potent DHFR inhibition with IC50 values between 0.52 and 2.67 µM. These findings suggest that the thiophene scaffold can be a valuable component in the design of DHFR inhibitors.

Dehydrosqualene synthase (DHSS), also known as CrtM in Staphylococcus aureus, is a key enzyme in the biosynthesis of staphyloxanthin, a carotenoid pigment that acts as a virulence factor. Inhibition of DHSS is therefore considered a promising strategy for developing anti-infective therapies against S. aureus. To date, there is a lack of specific research in the public domain investigating this compound derivatives as inhibitors of dehydrosqualene synthase.

Subject: Inability to Generate Article on "this compound" Derivatives

Dear User,

Following a comprehensive and targeted search of available scientific literature, we regret to inform you that we are unable to generate the requested article on the "."

The primary reason for this is the lack of specific research data pertaining to derivatives of the chemical compound "this compound" within the public domain. Our extensive searches did not yield any in vitro studies detailing the enzymatic pathway modulation or cytotoxicity of compounds explicitly derived from this specific parent molecule.

While there is a substantial body of research on the biological activities of various other thiophene-containing compounds, your instructions to strictly adhere to the specified outline and focus solely on derivatives of "this compound" prevent us from extrapolating or including information from these broader categories. To do so would violate the core constraints of your request and potentially lead to scientifically inaccurate representations.

We are committed to providing accurate and scientifically sound content based on verifiable sources. In this instance, the absence of specific data for the requested compound and its derivatives makes it impossible to fulfill the article generation request as outlined.

We apologize for any inconvenience this may cause. Should you have a different compound of interest or wish to broaden the scope of your request to include other thiophene derivatives, we would be pleased to assist you.

Derivatives and Structure Activity Relationship Sar Studies of 3 Thiophen 2 Ylprop 2 En 1 Ol Scaffold

Systematic Modification of the Thiophene (B33073) Ring

The thiophene ring is a key component of the scaffold, and its modification is a primary strategy for generating chemical diversity and modulating biological activity. Thiophenes are sulfur-based heterocyclic compounds whose derivatives have shown a wide array of pharmacological properties, including antibacterial, antifungal, and anticancer activities researchgate.netnih.gov.

Systematic modifications can involve several approaches:

Introduction of Substituents: Placing various functional groups at different positions on the thiophene ring can significantly alter the electronic and steric properties of the molecule. For instance, studies on thiophene-based chalcones revealed that while unsubstituted thienyl derivatives showed no anti-HIV-1 activity, the introduction of methyl and halo groups at the 3-position of the thienyl ring considerably enhanced activity jocpr.com. In another study, a series of thiophene derivatives were synthesized by coupling 2-ethylhexyl 5-bromothiophene-2-carboxylate with various arylboronic acids, leading to analogs with promising antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi researchgate.net.

Positional Isomerism: The point of attachment of the propenol side chain to the thiophene ring (e.g., at the 2-position versus the 3-position) can influence the molecule's geometry and interaction with biological targets nih.gov. Chalcones have been synthesized from both thiophene-2-carbaldehyde (B41791) and thiophene-3-carbaldehyde, leading to distinct series of compounds with different structural characteristics uece.brnih.gov.

Ring Fusion: Fusing the thiophene ring with other heterocyclic or aromatic systems creates more complex and rigid structures, such as dithienothiophenes rsc.orgmdpi.com. These fused systems can lead to enhanced π-conjugation and altered charge mobility, which are desirable properties for materials science and can also impact biological activity rsc.org.

The table below summarizes examples of systematic modifications on the thiophene ring and the resulting biological activities.

| Modification Strategy | Example Compound Class | Observed Biological Activity | Reference |

|---|---|---|---|

| Substitution with halo and methyl groups | 1-(3-Methylthiophen-2-yl)-3-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one | Enhanced anti-HIV-1 activity | jocpr.com |

| Coupling with arylboronic acids | 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | Antibacterial action against XDR Salmonella Typhi | researchgate.net |

| Splicing with other heterocycles | N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Fungicidal activity against cucumber downy mildew | mdpi.com |

Derivatization of the Prop-2-en-1-ol Moiety

The prop-2-en-1-ol linker is not merely a spacer but a reactive and structurally significant part of the scaffold. Its geometry and the functionality of the hydroxyl group are critical targets for derivatization.

The double bond in the prop-2-en-1-ol moiety can exist in two geometric forms: the E (trans) and Z (cis) isomers. In derivatives of this scaffold, particularly chalcone (B49325) analogs, the trans configuration is overwhelmingly favored due to its greater thermodynamic stability jocpr.com. This configuration minimizes steric hindrance between the substituent on the beta-carbon and the carbonyl group.

The E-configuration is consistently confirmed in structural studies through techniques like ¹H NMR spectroscopy, where the coupling constants (J values) for the olefinic protons are typically in the range of 15.4–15.6 Hz, characteristic of a trans arrangement researchgate.net. X-ray crystallography studies of related chalcones also confirm the trans configuration about the C=C double bond nih.govnih.gov. For example, the molecule (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one was shown to exist in a trans configuration with a C7–C8–C9–C10 torsion angle of 179.29° nih.gov.

The primary alcohol (-OH) group is a prime site for chemical modification, allowing for the synthesis of a vast array of derivatives.

Oxidation to Ketones (Chalcones): A major class of derivatives is formed by incorporating the thiophene-propenyl moiety into a chalcone structure (1,3-diaryl-2-propen-1-one) jocpr.com. In this case, the core structure is effectively a 1-(aryl)-3-(thiophen-2-yl)prop-2-en-1-one, where the terminal alcohol has been replaced by a carbonyl group linked to another aromatic ring. These thiophene-containing chalcones exhibit a wide range of biological activities jocpr.comuece.brnih.gov.

Conversion to Other Functional Groups: The alcohol can be converted into other reactive functional groups to serve as a synthon for more complex heterocycles. A notable example is the conversion to 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate researchgate.net. This reactive intermediate is then used in cyclization reactions to conveniently synthesize a variety of heterocyclic systems, including quinazolines, benzothiazoles, thiadiazoles, and imidazoles researchgate.net.

The table below illustrates the functionalization of the prop-2-en-1-ol moiety.

| Original Moiety | Modification | Resulting Functional Group/Compound Class | Application |

|---|---|---|---|

| -CH=CH-CH₂OH | Incorporation into a 1,3-diaryl-2-propen-1-one structure | α,β-Unsaturated Ketone (Chalcone) | Scaffold for compounds with anti-inflammatory, cytotoxic, and antinociceptive activities. jocpr.comuece.brnih.gov |

| -CH=CH-CH₂OH | Conversion to carboxylic acid, then to isothiocyanate | -CH=CH-C(=O)NCS (Acyl Isothiocyanate) | Reactive intermediate for the synthesis of diverse N- and S-containing heterocycles. researchgate.net |

Chalcone Analogs and Related Heterocyclic Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds derived from the 3-aryl-prop-2-en-1-ol scaffold jocpr.com. When one of the aryl rings is a thiophene, a series of heterocyclic chalcones is produced with diverse pharmacological potential jocpr.comuece.brnih.gov. These compounds are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a thiophenecarboxaldehyde uece.brnih.gov.

The biological activities of thiophene-containing chalcones are broad:

Anti-inflammatory Activity: The chalcone derivative 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (TI-I-175) was found to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages by suppressing reactive oxygen species (ROS) production and Akt signaling nih.gov.

Antinociceptive and Hypoglycemic Effects: (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one demonstrated antinociceptive, anti-inflammatory, and hypoglycemic effects in zebrafish models uece.br.

Cytotoxic Activity: Several thiophene-based chalcones have been evaluated for their cytotoxicity against human colon adenocarcinoma cells. Compounds such as 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1-one and 3-(2-nitrophenyl)-1-(thiophen-2-yl) prop-2-en-1-one showed significant cytotoxic effects jocpr.com.

Beyond chalcones, the scaffold is a precursor for other heterocyclic systems. As mentioned, 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate is a versatile intermediate for synthesizing quinazoline, benzothiazole, thiadiazole, and imidazole derivatives, which were subsequently screened for antimicrobial activity researchgate.net.

The following interactive table presents examples of thiophene chalcone analogs and their reported biological activities.

| Compound Name | Ring A (from Acetophenone) | Ring B (from Aldehyde) | Reported Biological Activity |

|---|---|---|---|

| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Thiophen-2-yl | 4-Hydroxyphenyl | Anti-inflammatory (inhibits MCP-1 expression) nih.gov |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | 2-hydroxy-3,4,6-trimethoxyphenyl | Thiophen-2-yl | Antinociceptive, anti-inflammatory, hypoglycemic uece.br |

| 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Thiophen-2-yl | 4-bromophenyl | Cytotoxic against HT-29 colon cancer cells jocpr.com |

| 3-(2-nitrophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Thiophen-2-yl | 2-nitrophenyl | Cytotoxic against HT-29 colon cancer cells jocpr.com |

| (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 2-Aminophenyl | Thiophen-2-yl | Structural study; intramolecular hydrogen bonding observed nih.gov |

Influence of Substituent Effects on Chemical and Biological Profiles

The nature and position of substituents on the aromatic rings of thiophene-based derivatives profoundly influence their chemical properties and, consequently, their biological activity. These substituent effects are a cornerstone of SAR studies.

These structural changes directly correlate with biological outcomes. For example, the enhancement of anti-HIV activity in thiophene chalcones by methyl (EDG) and halo (EWG) groups at the 3-position of the thiophene ring highlights a specific SAR jocpr.com. Similarly, the superior fungicidal activity of certain N-(thiophen-2-yl) nicotinamide derivatives was attributed to the specific combination of substituents on both the thiophene and pyridine rings mdpi.com. Theoretical studies on substituted thiophenes further confirm that the position and nature of substituents have a predictable effect on the thermochemical properties of the ring, which can influence its stability and reactivity nih.gov.

Advanced Applications and Future Research Directions

Role as Versatile Building Blocks in Organic Synthesis

The utility of 3-Thiophen-2-ylprop-2-en-1-ol as a versatile building block in organic synthesis is rooted in the reactivity of its constituent functional groups: the thiophene (B33073) ring, the carbon-carbon double bond, and the primary hydroxyl group. Each of these sites offers a handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

The thiophene moiety can undergo electrophilic substitution reactions, allowing for the introduction of various substituents onto the ring. Furthermore, the sulfur atom in the thiophene ring can be involved in various transformations, and the ring itself can act as a structural scaffold in the synthesis of fused heterocyclic systems.

The allyl alcohol portion of the molecule is particularly reactive. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The double bond can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation, or it can be cleaved through ozonolysis. This dual reactivity allows for a stepwise and controlled functionalization of the molecule.

While direct research on this compound as a synthetic building block is not extensively documented, the applications of structurally similar compounds provide strong evidence of its potential. For instance, derivatives of 3-(thiophen-2-yl)prop-2-enoic acid and related structures are actively used in the synthesis of various heterocyclic compounds with potential biological activities.

A notable example is the use of 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate in the convenient synthesis of quinazoline, benzothiazole, thiadiazole, and imidazole derivatives. This demonstrates how the 3-(thiophen-2-yl)propenoyl scaffold can be a precursor to a diverse range of heterocyclic systems. The synthesis of these compounds often involves the reaction of the isothiocyanate with various nucleophiles, leading to cyclization and the formation of the desired heterocyclic ring.

The following table provides examples of heterocyclic systems that could potentially be synthesized from derivatives of this compound, based on the reactivity of analogous compounds.

| Precursor Scaffold | Reagents and Conditions | Resulting Heterocyclic System |

| 3-(Thiophen-2-yl)propenal | Amines, Cyclization | Pyridines, Pyrimidines |

| 3-(Thiophen-2-yl)propenoic acid | Amino acids, Coupling agents | Peptidomimetics |

| 3-(Thiophen-2-yl)prop-2-en-1-ol | Epoxidation, Ring-opening | Substituted Tetrahydrofurans |

| 3-(Thiophen-2-yl)propenenitrile | Azides, Cycloaddition | Triazoles |

These examples underscore the potential of this compound as a foundational molecule for the construction of a wide variety of organic compounds with potential applications in medicinal chemistry and materials science.

Potential in Materials Science and Polymer Chemistry

The incorporation of thiophene-containing molecules into polymers is a well-established strategy for creating materials with interesting electronic and optical properties. Polythiophenes and their derivatives are among the most studied classes of conducting polymers due to their stability and processability. The this compound molecule, with its polymerizable allyl group and electroactive thiophene ring, is a prime candidate for the development of novel functional polymers.

The hydroxyl group of the allyl moiety can be esterified with monomers like acrylates or methacrylates to produce a thiophene-functionalized monomer that can be readily polymerized. Alternatively, the allyl double bond itself can be a site for polymerization through various mechanisms, including free radical polymerization, cationic polymerization, or ring-opening metathesis polymerization (ROMP).

The resulting polymers would feature a poly-allyl backbone with pendant thiophene units. These thiophene side chains could then be oxidatively polymerized to create a crosslinked network of polythiophene chains, resulting in a "hairy-rod" type architecture. Such materials could exhibit a unique combination of the mechanical properties of the poly-allyl backbone and the electronic properties of the polythiophene network.

Potential applications for such polymers include:

Organic Field-Effect Transistors (OFETs): The conjugated polythiophene network would provide pathways for charge transport.

Sensors: Changes in the polymer's environment could affect its conductivity, forming the basis for a chemical or biological sensor.

Organic Photovoltaics (OPVs): The thiophene units can act as electron donors in bulk heterojunction solar cells.

Electrochromic Devices: The polymer could change color upon the application of an electrical potential.

While specific research on polymers derived from this compound is not yet prevalent, the broader field of thiophene-containing polymers is a vibrant area of research, suggesting a promising future for this particular monomer.

Development of Next-Generation Biologically Active Molecules

Thiophene and its derivatives are privileged structures in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities. The thiophene ring is often used as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and potency. The this compound scaffold presents a unique starting point for the design and synthesis of new therapeutic agents.

The structural features of this compound allow for systematic modifications to explore structure-activity relationships (SAR). The thiophene ring, the propenol linker, and the terminal hydroxyl group can all be functionalized to optimize interactions with biological targets.

Based on the known biological activities of other thiophene derivatives, molecules derived from this compound could be investigated for a variety of therapeutic applications, including:

Anticancer Agents: Many thiophene-containing compounds have shown potent anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.

Anti-inflammatory Drugs: Thiophene derivatives have been developed as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation.

Antimicrobial Agents: The thiophene nucleus is a component of several antibacterial and antifungal drugs.

Central Nervous System (CNS) Active Drugs: Thiophene-containing molecules have been explored for the treatment of a range of CNS disorders, including pain, epilepsy, and neurodegenerative diseases.

The following table summarizes some of the therapeutic areas where thiophene derivatives have shown promise, suggesting potential avenues for the development of new drugs based on the this compound scaffold.

| Therapeutic Area | Example of Thiophene Derivative's Activity | Potential for this compound Derivatives |

| Oncology | Inhibition of receptor tyrosine kinases | Design of novel kinase inhibitors |

| Inflammation | COX-2 inhibition | Development of selective anti-inflammatory agents |

| Infectious Diseases | Disruption of microbial cell wall synthesis | Synthesis of new antibiotics and antifungals |

| Neurology | Modulation of neurotransmitter receptors | Creation of novel CNS-active compounds |

The versatility of the this compound structure makes it an attractive platform for the application of modern drug design strategies, such as fragment-based drug discovery and diversity-oriented synthesis.

Emerging Methodologies for Synthesis and Functionalization